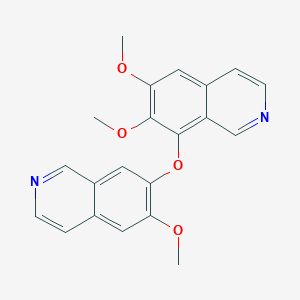
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features two isoquinoline units connected via an ether linkage, with methoxy groups at specific positions, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the isoquinoline ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Ether Formation: The formation of the ether linkage between the two isoquinoline units is achieved through nucleophilic substitution reactions, often using alkoxide intermediates.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether linkage, resulting in the formation of the individual isoquinoline units.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It finds applications in the development of novel materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. Additionally, its structural features allow it to interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the ether linkage and has different biological activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with different oxidation states, leading to varied reactivity and applications.
6,7-Dimethoxyisoquinoline: A simpler structure without the additional isoquinoline unit, used in different chemical and biological contexts.
The uniqueness of this compound lies in its dual isoquinoline structure and specific methoxy substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
87179-86-0 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6,7-dimethoxy-8-(6-methoxyisoquinolin-7-yl)oxyisoquinoline |
InChI |
InChI=1S/C21H18N2O4/c1-24-17-8-13-4-6-22-11-15(13)10-18(17)27-20-16-12-23-7-5-14(16)9-19(25-2)21(20)26-3/h4-12H,1-3H3 |
InChI Key |
ZHIYVDAJUKMVRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC3=C4C=NC=CC4=CC(=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
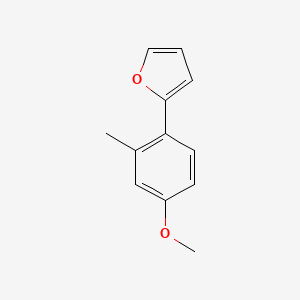
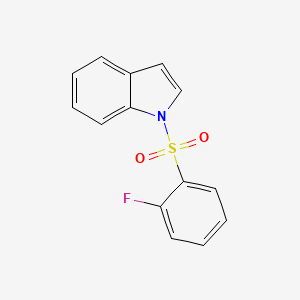
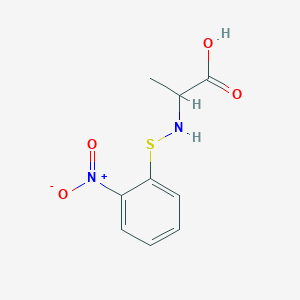
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
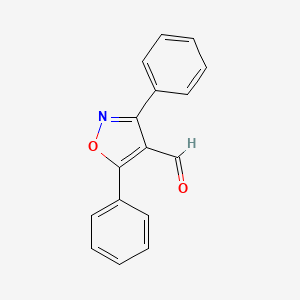
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
